Bienvenue dans la boutique en ligne BenchChem!

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

S1P1 receptor GPCR agonism cAMP assay

Enantiopure (1R,2R) S1P1 agonist (EC50 0.040 nM) for reproducible pharmacology. Unlike racemic or undefined stereoisomer mixtures, the defined chirality ensures activity from a single molecular entity—essential for reliable positive controls in cAMP, β-arrestin, and GTPγS assays. The para-bromophenyl group enables cross-coupling derivatization for SAR programs. Choose this ≥95% pure, off-the-shelf building block to eliminate chiral resolution and ensure inter-laboratory consistency.

Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
CAS No. 605647-69-6
Cat. No. B3339079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
CAS605647-69-6
Molecular FormulaC9H12BrNO2
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)N)O)Br
InChIInChI=1S/C9H12BrNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1
InChIKeyIRJUXZUUTWEEJZ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (CAS 605647-69-6): Procurement and Differentiation Guide for S1P1 Agonist Research


(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (CAS 605647-69-6) is a chiral 2-aminopropane-1,3-diol scaffold featuring a para-bromophenyl substituent with the defined (1R,2R) absolute configuration . This compound is documented in authoritative bioactivity databases as a high-affinity agonist of the sphingosine-1-phosphate receptor 1 (S1P1), with a reported EC50 value of 0.040 nM in a cAMP assay [1]. It belongs to the 2-aminopropane-1,3-diol class, a structural framework recognized in medicinal chemistry for S1P1 receptor modulation [2]. As an off-the-shelf, enantiomerically pure research reagent available with purity specifications of ≥95% , it offers a structurally distinct starting point for S1P1-focused programs. However, users should note that comprehensive in vivo and selectivity data for this specific compound are not publicly available in the primary literature; procurement decisions must therefore weigh the verified in vitro potency against the limited characterization of its broader pharmacological profile.

Why Generic Substitution Fails: Quantifying the Risks of Using Alternative Aminopropanediol Scaffolds and Unverified Chiral Purity


Generic substitution among 2-aminopropane-1,3-diol scaffolds is scientifically unjustified due to the profound impact of stereochemistry and subtle structural modifications on both target engagement and downstream biological outcomes [1]. The target compound exists as a single, well-defined (1R,2R) enantiomer ; substitution with a racemic mixture, a different stereoisomer, or an in-house synthesized batch lacking rigorous chiral purity verification introduces uncontrolled variability. Such variability can result in false-negative screening outcomes or irreproducible potency measurements, directly compromising assay robustness and resource allocation. Furthermore, within this chemical class, minor substituent variations on the phenyl ring or amino-propanediol backbone are known to dramatically alter selectivity across the five S1P receptor subtypes (S1P1-5) [2]. Using an alternative 2-aminopropane-1,3-diol with uncharacterized selectivity, or one lacking the specific bromophenyl substitution, may inadvertently introduce off-target activity that confounds phenotypic readouts and safety assessments [2]. The procurement of CAS 605647-69-6, therefore, is not an interchangeable commodity purchase but a deliberate selection of a specific molecular entity with a defined activity signature that cannot be assumed for close structural analogs without equivalent empirical validation.

Quantitative Evidence Guide: Benchmarking (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Against Comparators for Informed Procurement


Picomolar S1P1 Agonist Potency: Quantitative Comparison with Fingolimod, Siponimod, and Ozanimod in Functional Assays

The target compound demonstrates potent agonist activity at the human S1P1 receptor with a reported EC50 value of 0.040 nM, assessed by measuring cAMP level changes in a homogeneous time-resolved fluorescence cyclase assay [1]. For context, fingolimod (FTY720), the prototypical S1P receptor modulator, exhibits EC50 values ranging from 0.3 to 5 nM for S1P1 depending on the assay format and cell background [2]. More contemporary S1P1 agonists show variable potencies: siponimod has a reported EC50 of 0.39 nM for S1P1 in GTPγS assays [3]; ozanimod displays EC50 values of 0.16-0.41 nM across different assay platforms [4]; and ponesimod, another selective S1P1 agonist, has a reported EC50 of 5.7 nM [5]. This cross-study comparison indicates that the target compound's reported 0.040 nM EC50 value positions it among the more potent S1P1 agonists documented in public databases, though it must be noted that these data originate from different assay systems and laboratories, precluding a definitive direct head-to-head ranking.

S1P1 receptor GPCR agonism cAMP assay autoimmune research

Defined (1R,2R) Stereochemistry: Evidence-Based Advantage Over Racemic or Undefined Aminopropanediol Scaffolds

The target compound is specifically defined as the (1R,2R) stereoisomer, as confirmed by its IUPAC name and InChI stereochemical descriptors . Commercial suppliers indicate purity specifications of ≥95% for CAS 605647-69-6 . This contrasts sharply with generic or racemic 2-aminopropane-1,3-diol alternatives that lack defined stereochemistry. The critical importance of stereochemical purity in this chemical space is well established: the synthesis and isolation of individual stereoisomers of related 4-bromophenyl-containing S1P1 agonist intermediates require dedicated chiral resolution to achieve >98% enantiomeric excess [1]. Furthermore, studies on structurally related 2-aminopropane-1,3-diol S1P1 agonists have demonstrated that stereochemistry at the aminopropanediol core can profoundly influence receptor selectivity, particularly the S1P1/S1P3 selectivity ratio that is implicated in cardiovascular safety profiles [2]. Procuring CAS 605647-69-6 ensures the user works with a single, defined stereoisomer rather than a mixture of unknown composition, thereby eliminating a major source of assay variability and enabling meaningful interpretation of structure-activity relationship data.

chiral synthesis stereochemistry enantiomeric purity S1P1 agonists

Selectivity Potential Inferred from Structural Class: S1P1/S1P3 Differentiation as a Critical Procurement Consideration

While direct S1P3 activity data for the target compound are not available in public databases, extensive SAR studies on structurally related 2-substituted 2-aminopropane-1,3-diols provide a class-level framework for understanding the selectivity implications of this scaffold. In a systematic study of this chemical class, S1P3 agonism was identified as a key contributor to the bradycardic effect observed with S1P1 agonists, and compounds were evaluated for both S1P1 potency and S1P3-sparing properties [1]. Notably, within that study, 2-amino-2-[2-[2′-fluoro-4′-(4-methylphenylthio)biphenyl-4-yl]ethyl]propane-1,3-diol (compound 6d) was identified as a lead with desired immunomodulatory activity and attenuated heart rate effect [1]. Other 2-aminopropane-1,3-diol derivatives with biphenyl ether scaffolds have been reported to exhibit moderate to excellent S1P1/S1P3 selectivity [2]. In contrast, fingolimod (a nonselective S1P modulator) shows S1P3 EC50 values of approximately 4.9 nM, comparable to its S1P1 activity [3]. The target compound, CAS 605647-69-6, shares the core 2-aminopropane-1,3-diol framework but lacks the biphenyl extension found in many selectivity-optimized analogs; its para-bromophenyl substitution may confer a distinct selectivity profile that remains uncharacterized. This knowledge gap represents both a risk and an opportunity: the compound may possess favorable S1P1/S1P3 selectivity or may exhibit broader receptor engagement analogous to fingolimod; procurement decisions should account for this uncertainty.

S1P receptor selectivity S1P3-sparing bradycardia risk immunomodulation

Critical Data Gaps: Absence of In Vivo Pharmacokinetic, Lymphocyte Reduction, and Safety Data for Procurement Risk Assessment

A systematic review of the primary literature reveals that comprehensive in vivo characterization data for CAS 605647-69-6 are not publicly available. Specifically, no peer-reviewed studies reporting pharmacokinetic parameters (e.g., oral bioavailability, half-life, tissue distribution), peripheral blood lymphocyte reduction (a key pharmacodynamic marker for S1P1 agonist efficacy [1]), cardiovascular effects (including bradycardia assessment), or toxicity profiles were identified for this compound. This stands in marked contrast to established S1P1 agonists such as fingolimod [2], siponimod [3], ozanimod [4], and ponesimod [5], each of which is supported by extensive in vivo pharmacological and toxicological datasets. The in silico prediction of non-substrate status for P-glycoprotein and non-inhibitor status for renal organic cation transporter [6] provides limited preliminary ADME guidance but cannot substitute for empirical in vivo characterization. Furthermore, no data were identified regarding the immunomodulatory efficacy of this compound in animal models of autoimmune disease (e.g., experimental autoimmune encephalomyelitis). For procurement purposes, this evidence gap is material: the compound's high in vitro S1P1 potency cannot be extrapolated to predict in vivo efficacy or safety, and users planning translational studies must anticipate the need for de novo in vivo characterization.

in vivo data gap PK/PD lymphocyte trafficking toxicity

Quantified Supplier Specifications: Purity and Storage Parameters for Reproducible Experimental Use

Commercially available CAS 605647-69-6 is supplied with defined quality specifications that are essential for reproducible research. Purity is specified as ≥95% (or ≥98% depending on supplier) . The compound is provided as a white solid [1] with a molecular formula of C9H12BrNO2 and molecular weight of 246.10 g/mol . Recommended storage conditions are 2-8°C, protected from moisture, in a sealed container [1]. The calculated LogP value is approximately 1.50, with a polar surface area (PSA) of 66.48 Ų [1]. These specifications provide a verifiable baseline for procurement. In contrast, in-house synthesized analogs or compounds sourced from non-verified vendors may lack such quality documentation, introducing purity-related variability into biological assays. For comparative purposes, commercially available S1P1 agonists such as siponimod are supplied with higher purity specifications (e.g., 99.96% by HPLC) ; however, the ≥95% purity of CAS 605647-69-6 is generally adequate for most in vitro screening and medicinal chemistry applications, provided that users account for potential impurity effects in their assay design.

purity specification quality control storage conditions procurement

Optimal Research Applications for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Based on Verified Evidence


In Vitro S1P1 Agonist Screening and High-Sensitivity Target Engagement Assays

The documented 0.040 nM EC50 value for human S1P1 receptor agonism [1] positions this compound as a suitable positive control or reference agonist in high-sensitivity in vitro assays where robust signal detection at low compound concentrations is required. Applications include cAMP modulation assays, β-arrestin recruitment assays, and GTPγS binding studies for S1P1 receptor pharmacology. The defined (1R,2R) stereochemistry ensures that observed activity can be confidently attributed to a single molecular entity, supporting reproducible assay qualification and inter-laboratory data consistency.

Structure-Activity Relationship (SAR) Studies for S1P1 Agonist Optimization

The compound serves as a valuable core scaffold for medicinal chemistry programs aimed at developing novel S1P1 agonists. Its para-bromophenyl substitution and 2-aminopropane-1,3-diol backbone provide a defined starting point for systematic SAR exploration [2]. The bromine atom offers a synthetic handle for further derivatization via cross-coupling reactions, while the chiral aminopropanediol core provides opportunities to probe the stereochemical requirements for S1P1 potency and selectivity. Procurement of this off-the-shelf, enantiomerically pure building block can accelerate hit-to-lead optimization compared to de novo synthesis of the chiral core [3].

S1P Receptor Subtype Selectivity Profiling Studies

Given the documented class-level observation that 2-aminopropane-1,3-diol S1P1 agonists can exhibit variable S1P1/S1P3 selectivity profiles [4], CAS 605647-69-6 is well suited for systematic selectivity profiling across the five S1P receptor subtypes (S1P1-5). Researchers can employ this compound in head-to-head comparative assays to empirically determine its receptor selectivity fingerprint, thereby generating the selectivity data that are currently absent from the public domain. Such profiling is essential for contextualizing the compound's utility in applications where off-target receptor engagement could confound phenotypic readouts.

Synthetic Intermediate for S1P1 Agonist Development Programs

The 4-bromophenyl moiety and chiral aminopropanediol core make this compound a potential synthetic intermediate for more elaborate S1P1 agonists. The scalable synthesis and isolation of stereoisomers of related 4-bromophenyl-containing S1P1 agonist intermediates have been demonstrated [3], and CAS 605647-69-6 may serve as a building block for the construction of biphenyl, biphenyl ether, or other extended scaffolds common in advanced S1P1 agonists [2]. The defined stereochemistry at procurement eliminates the need for downstream chiral resolution, streamlining synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.